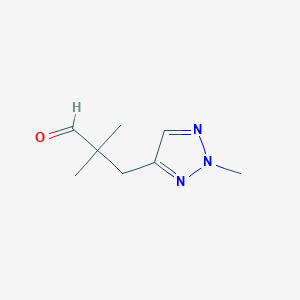
2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal is a heterocyclic compound that contains a triazole ring, which is a five-membered ring with three nitrogen atoms. Triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
One common method involves the use of click chemistry, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like acetonitrile and catalysts such as copper(I) iodide . Industrial production methods may involve large-scale synthesis with process improvements to enhance yield and reduce costs .
Chemical Reactions Analysis
2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function . This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal include other triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds also contain the triazole ring and exhibit similar biological activities. this compound is unique due to its specific structure, which may confer distinct properties and applications .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methyltriazol-4-yl)propanal |
InChI |
InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-9-11(3)10-7/h5-6H,4H2,1-3H3 |
InChI Key |
RZJUBFZZOKYPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(N=C1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13294192.png)
![2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13294193.png)
![2-{[(4-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13294197.png)
![(Butan-2-yl)[1-(3-methoxyphenyl)ethyl]amine](/img/structure/B13294207.png)
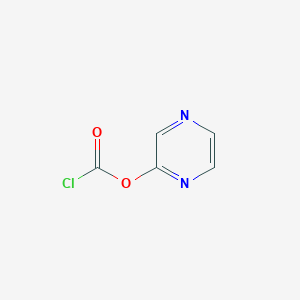
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B13294217.png)
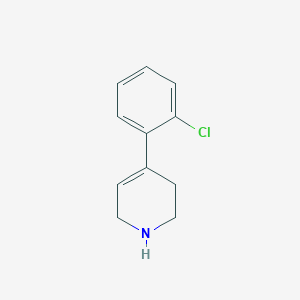
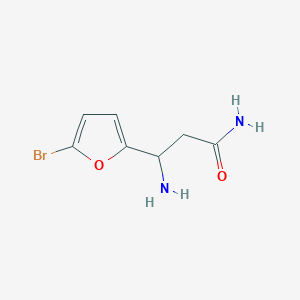

![(Butan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13294246.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid](/img/structure/B13294247.png)
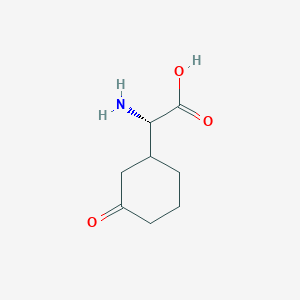
![tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13294249.png)
